molecular formula C14H12Cl2O2S B12483109 (2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone

(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone

Cat. No.: B12483109
M. Wt: 315.2 g/mol
InChI Key: LELDKFGTFPBDRN-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone is a chemical compound that features a cyclopropyl group substituted with two chlorine atoms, a naphthyl group, and a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone typically involves the reaction of (2,2-Dichlorocyclopropyl)methyl chloride with naphthalen-2-yl sulfinic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chlorine atoms on the cyclopropyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dichlorocyclopropyl)methyl phenyl sulfone: Similar structure but with a phenyl group instead of a naphthyl group.

    Di(naphthalen-2-yl)sulfane: Contains two naphthyl groups and a sulfur atom but lacks the cyclopropyl and sulfone functionalities.

    Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Contains naphthyl groups but differs in the functional groups and overall structure.

Uniqueness

(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone is unique due to the presence of both a cyclopropyl group with chlorine substitutions and a naphthyl sulfone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12Cl2O2S

Molecular Weight

315.2 g/mol

IUPAC Name

2-[(2,2-dichlorocyclopropyl)methylsulfonyl]naphthalene

InChI

InChI=1S/C14H12Cl2O2S/c15-14(16)8-12(14)9-19(17,18)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12H,8-9H2

InChI Key

LELDKFGTFPBDRN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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